

Application Notes and Protocols: Cephalin-Cholesterol Flocculation Test (CCFT) in Liver Function Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glycerophospholipids, cephalins*

Cat. No.: *B164497*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cephalin-Cholesterol Flocculation Test (CCFT), historically known as Hanger's test, is a qualitative and semi-quantitative colloidal stability test that was widely used to assess liver function.^{[1][2]} Although largely replaced by more specific enzymatic assays, the CCFT remains a valuable tool in certain research and drug development contexts for its ability to provide insights into the functional state of the liver parenchyma, particularly concerning alterations in serum protein composition. The test is based on the principle that serum from individuals with certain types of liver disease, such as hepatitis and cirrhosis, will cause a colloidal suspension of a cephalin-cholesterol complex to flocculate.^{[1][2]} This reaction is primarily attributed to an increase in the serum gamma globulin fraction and a decrease in the stabilizing capacity of albumin, both of which are consequences of parenchymal liver cell damage.^{[3][4]}

Principle of the Test

The cephalin-cholesterol flocculation test relies on the instability of a colloidal cephalin-cholesterol emulsion when exposed to serum with an altered protein profile characteristic of hepatocellular damage. In a healthy individual, serum albumin stabilizes the emulsion, preventing flocculation. However, in cases of parenchymal liver disease, two key changes in serum protein composition occur:

- Increased Gamma Globulins: The damaged liver is unable to effectively process proteins, leading to an increase in the concentration of gamma globulins. These globulins act as flocculating agents.
- Decreased Albumin Stability: The liver's synthetic function is impaired, resulting in both a decrease in the quantity and a qualitative change in the albumin, reducing its ability to stabilize the colloidal suspension.

The combination of these factors leads to the visible flocculation of the cephalin-cholesterol emulsion, the degree of which correlates with the severity of the liver damage.

Applications in Research and Drug Development

While not a primary diagnostic tool in modern clinical practice, the CCFT can be applied in:

- Preclinical drug safety studies: To assess potential hepatotoxicity of new chemical entities. A positive flocculation test can be an early indicator of drug-induced liver injury affecting protein synthesis and processing.
- Mechanistic studies of liver disease: To investigate alterations in serum protein profiles in various models of liver injury.
- Historical data comparison: To correlate findings from contemporary studies with historical data where the CCFT was a standard measure of liver function.
- Differentiating types of jaundice: Historically, the test was instrumental in distinguishing between hepatogenous (parenchymal) jaundice, which typically yields a positive result, and obstructive jaundice, which usually results in a negative or weakly positive reaction.[\[2\]](#)

Experimental Protocols

I. Preparation of the Cephalin-Cholesterol Antigen Emulsion

This protocol is based on the original method described by Hanger.

A. Reagents and Materials:

- Sheep brain (fresh or frozen)
- Acetone
- Ether (peroxide-free)
- Absolute ethanol
- Cholesterol
- Distilled water

B. Preparation of Cephalin Stock Solution:

- Dehydrate fresh sheep brains by performing three extractions with acetone.
- Dry the resulting tissue powder and extract it three times with peroxide-free ether.
- Concentrate the ether extracts in a vacuum.
- Precipitate the crude cephalin by adding four volumes of absolute alcohol.
- Dissolve the precipitate in a minimal amount of ether.
- Precipitate and remove cerebroside impurities by chilling the solution and centrifuging.
- Re-precipitate the cephalin from the supernatant with four volumes of absolute alcohol.
- Filter, wash the precipitate with alcohol and acetone, and then desiccate it.

C. Preparation of the Cephalin-Cholesterol Stock Ether Solution:

- Dissolve 100 mg of the prepared sheep brain cephalin and 300 mg of cholesterol in 8 mL of ether. This solution is stable if stored in a tightly sealed, dark bottle at room temperature.

D. Preparation of the Antigen Emulsion:

- To 35 mL of distilled water, add 1 mL of the cephalin-cholesterol stock ether solution slowly and with constant, gentle mixing.

- Heat the mixture slowly to boiling and allow it to simmer until the final volume is reduced to 30 mL. This process removes the ether.
- The resulting emulsion should be milky and translucent. It is stable for several days when stored at 4°C.

II. Cephalin-Cholesterol Flocculation Test Procedure

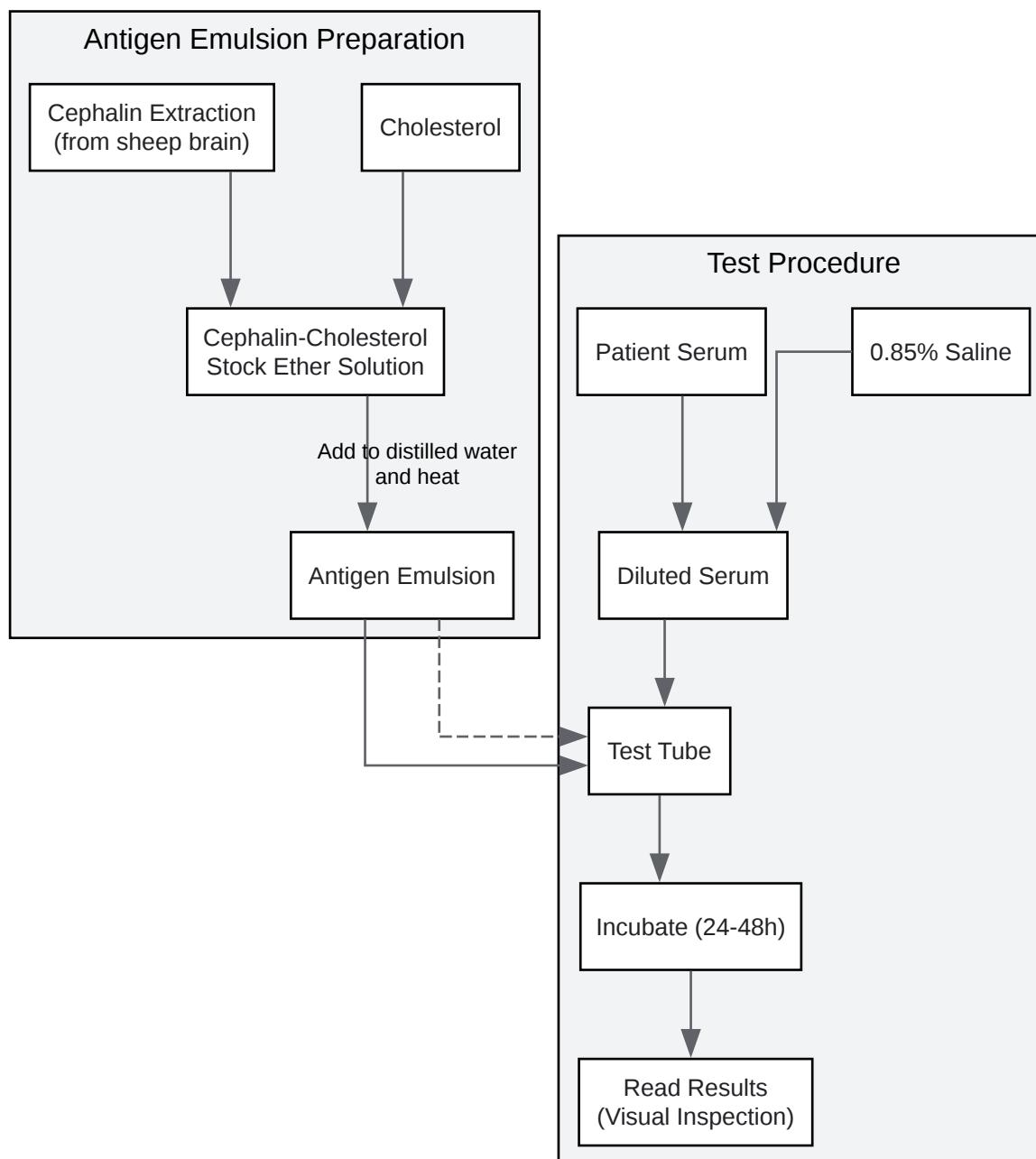
A. Materials:

- Patient serum (fasting sample preferred, free from hemolysis)
- Cephalin-cholesterol antigen emulsion
- 0.85% saline solution (0.15 M NaCl)
- Test tubes (12 x 75 mm)
- Pipettes
- Incubator or water bath (37°C)
- Centrifuge

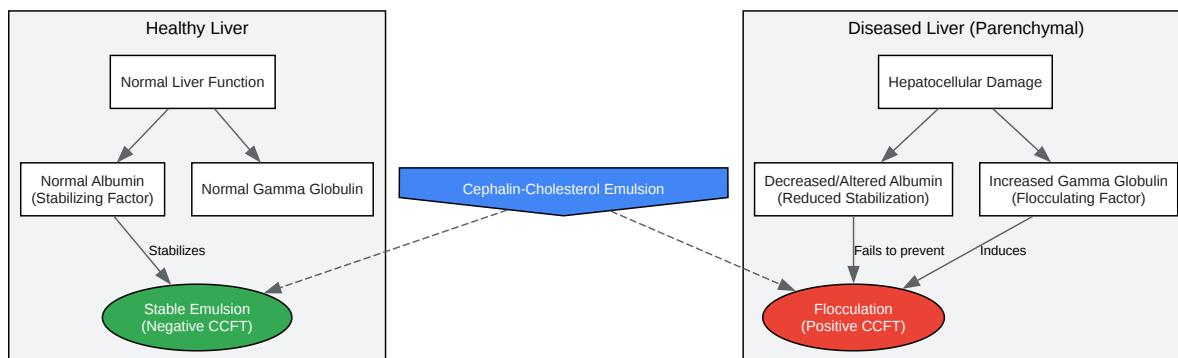
B. Procedure:

- Set up the test: For each serum sample, label two test tubes: "Test" and "Control".
- Test Tube: Add 0.2 mL of the patient's serum to 4 mL of 0.85% saline.
- To this diluted serum, add 1 mL of the cephalin-cholesterol antigen emulsion.
- Control Tube: Prepare a control for each batch of tests using serum from a healthy individual known to have a negative CCFT result.
- Incubation: Mix the contents of the tubes by gentle inversion and incubate them in the dark at room temperature or at 37°C.

- **Reading the Results:** Observe the tubes for flocculation at 24 and 48 hours. The degree of flocculation is graded visually. After visual inspection, the tubes can be gently centrifuged to better visualize the precipitate.


Data Presentation and Interpretation

The results of the cephalin-cholesterol flocculation test are reported semi-quantitatively based on the degree of flocculation observed.


Grade	Symbol	Observation	Clinical Interpretation
0	-	No flocculation, emulsion remains uniformly turbid.	Normal liver function.
1+	+	Slight precipitation, supernatant is still turbid.	Borderline or mild hepatocellular damage.
2+	++	Moderate precipitation, supernatant is partially cleared.	Moderate hepatocellular damage.
3+	+++	Marked precipitation, supernatant is nearly clear.	Significant hepatocellular damage.
4+	++++	Complete flocculation, clear supernatant with a distinct precipitate.	Severe hepatocellular damage.

A test is not considered negative until after the 48-hour reading shows no flocculation.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Cephalin-Cholesterol Flocculation Test.

[Click to download full resolution via product page](#)

Caption: Logical relationship illustrating the principle of the CCFT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cephalin-cholesterol flocculation | lipoprotein, lipids, biochemistry | Britannica [britannica.com]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. scispace.com [scispace.com]
- 4. MECHANISM OF THE POSITIVE CEPHALIN-CHOLESTEROL FLOCCULATION REACTION IN HEPATITIS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Cephalin-Cholesterol Flocculation Test (CCFT) in Liver Function Studies]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b164497#application-of-the-cephalin-cholesterol-flocculation-test-in-liver-function-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com